![molecular formula C16H22N4O B15365077 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline CAS No. 388616-56-6](/img/structure/B15365077.png)
4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline is a quinazoline derivative with a complex molecular structure. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate β-diketone to form the quinazoline scaffold, followed by subsequent functional group modifications
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product with minimal by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy group can be substituted with other functional groups.
Nucleophilic Addition: : The quinazoline core can react with nucleophiles to form new derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Nucleophilic Addition: : Strong nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various alkylated or acylated products.
Nucleophilic Addition: : Formation of new quinazoline derivatives with different substituents.
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. The quinazoline core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the methoxy and pyrrolidinylpropyl groups. Similar compounds include other quinazoline derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
388616-56-6 |
|---|---|
分子式 |
C16H22N4O |
分子量 |
286.37 g/mol |
IUPAC 名称 |
6-methoxy-7-(3-pyrrolidin-1-ylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O/c1-21-15-10-13-14(18-11-19-16(13)17)9-12(15)5-4-8-20-6-2-3-7-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
InChI 键 |
CLBPVZLNXUZYHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1CCCN3CCCC3)N=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


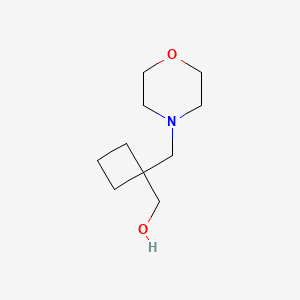
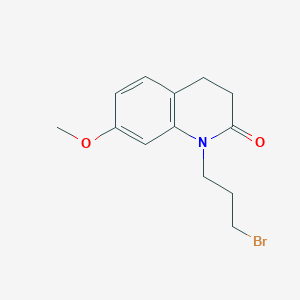

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
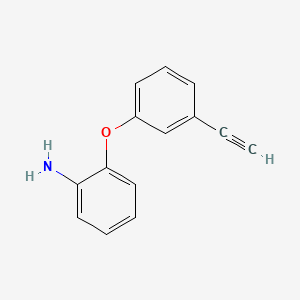
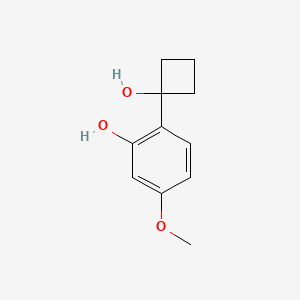

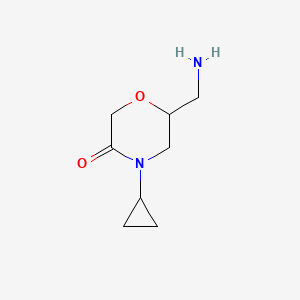
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)

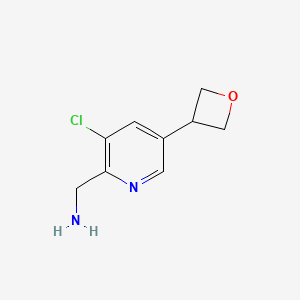
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
